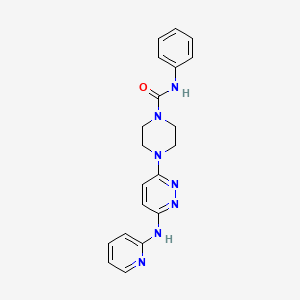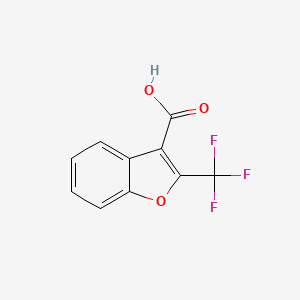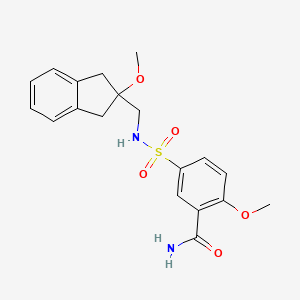
2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in a variety of physiological processes. In
Aplicaciones Científicas De Investigación
Drug Labeling and Radiochemistry
The compound has been explored for drug labeling purposes. A study by Noel et al. (1972) on the synthesis of Sulpiride, a closely related compound, with carbon 14 labeling highlights the significance of such chemicals in tracking and studying drug distribution and metabolism. The specific activity and radiochemical purity achieved suggest the utility of these compounds in pharmacokinetic studies (J. Noel, A. Benakis, M. Herbert, L. Pichat, M. Thominet, 1972).
Analytical Chemistry and Sensor Development
In analytical chemistry, these compounds have been utilized in the development of selective electrodes. Saleh and Gaber (2001) demonstrated the use of a Sulpiride drug, a compound with structural similarities, as a novel electroactive material for constructing a PVC-based Zn2+-selective electrode. This highlights the compound's potential in developing sensors for metal ion detection, which could be crucial for environmental monitoring and industrial processes (M. B. Saleh, A. Gaber, 2001).
Pharmacological Research
In the field of pharmacology, compounds with the mentioned chemical structure have been investigated for their therapeutic potential. The study by Tuğrak et al. (2020) on novel benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors reveals the compound's potential in treating conditions associated with enzyme dysregulation. Their findings suggest that such compounds can be lead candidates for further drug development efforts due to their nanomolar inhibitory potencies against key enzymes (M. Tuğrak, H. I. Gül, B. Anıl, I. Gülçin, 2020).
Materials Science and Supramolecular Chemistry
In materials science, the structural elements of such compounds have been explored for designing novel materials with specific properties. Lightfoot et al. (1999) discussed the assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new mode of organization for columnar liquid crystals. This indicates the potential of such compounds in creating materials with unique electronic or photonic properties, relevant for technology and research applications (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).
Propiedades
IUPAC Name |
2-methoxy-5-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-7-15(9-16(17)18(20)22)27(23,24)21-12-19(26-2)10-13-5-3-4-6-14(13)11-19/h3-9,21H,10-12H2,1-2H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFWFVKTKHHQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2443366.png)
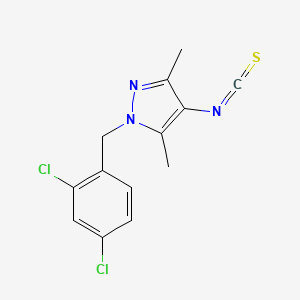
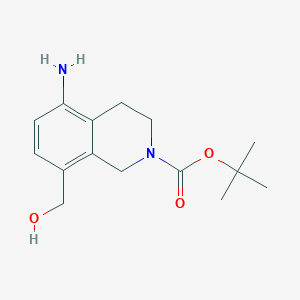
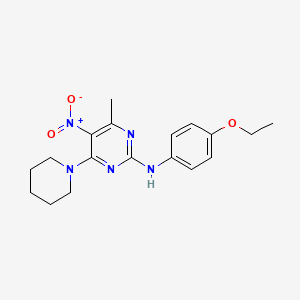
![[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]methyl cyanide](/img/structure/B2443372.png)
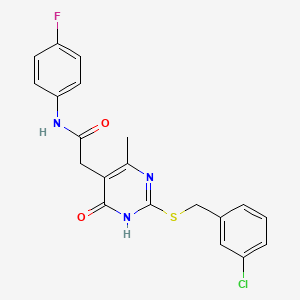
![N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2443378.png)
![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}(3-pyridinyl)methanone](/img/structure/B2443379.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2443380.png)
